2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with a haloalkane containing the azepane moiety.
Sulfonylation: The sulfonyl group is added to the azepane-piperazine intermediate through a reaction with a sulfonyl chloride.
Acetamide Formation: Finally, the dichlorophenyl group is introduced through an acylation reaction with 2,5-dichlorobenzoyl chloride, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(morpholin-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide
- 2-(4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide is unique due to the presence of the azepane ring, which may confer different chemical and biological properties. This uniqueness can result in distinct interactions with molecular targets and potentially different therapeutic effects.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N4O3S/c19-15-5-6-16(20)17(13-15)21-18(25)14-22-9-11-24(12-10-22)28(26,27)23-7-3-1-2-4-8-23/h5-6,13H,1-4,7-12,14H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHRKGHMQBNMNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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